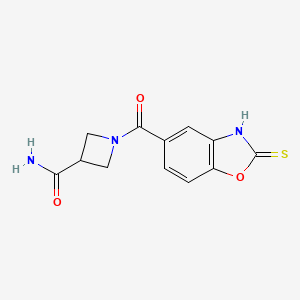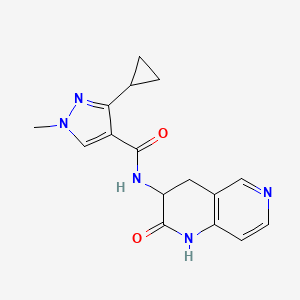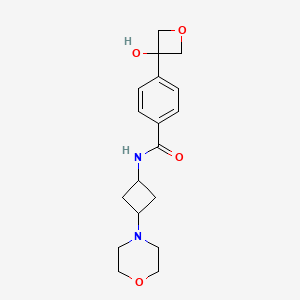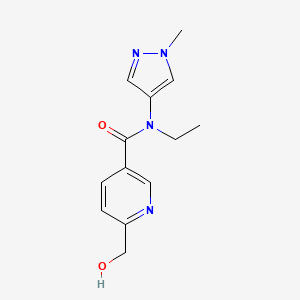
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide is not fully understood. However, studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound inhibits bacterial growth by disrupting the bacterial cell membrane. Furthermore, this compound has been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to inhibit bacterial growth and has potential as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity, making it a safer option for lab experiments. However, one of the limitations of using this compound is its solubility issues, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide. One potential direction is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research can be conducted to improve the solubility of this compound, making it easier to work with in lab experiments. Furthermore, the antibacterial properties of this compound can be studied further to determine its potential as an antibacterial agent. Finally, the mechanism of action of this compound can be further elucidated to better understand its potential applications in medicine.
Conclusion
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide is a chemical compound that has potential applications in the field of medicine. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research can be conducted to develop this compound as a therapeutic agent for various diseases and to improve its solubility for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzoxazole with thiosemicarbazide in the presence of acetic acid to form 2-(1,3-benzoxazol-2-yl)hydrazinecarbothioamide. This compound is then reacted with ethyl chloroacetate to form 2-(1,3-benzoxazol-2-yl)-N-(ethoxycarbonyl)hydrazinecarbothioamide. The final step involves the reaction of this compound with ethyl chloroformate and triethylamine to form 1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide.
Applications De Recherche Scientifique
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide has potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial properties and has shown effectiveness against various bacterial strains. Additionally, this compound has been studied for its anti-inflammatory properties and has shown potential for treating inflammatory diseases.
Propriétés
IUPAC Name |
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-10(16)7-4-15(5-7)11(17)6-1-2-9-8(3-6)14-12(19)18-9/h1-3,7H,4-5H2,(H2,13,16)(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTFGTZHGVTGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OC(=S)N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-sulfanylidene-3H-1,3-benzoxazole-5-carbonyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)
![3-[1-[2-(Oxan-2-yl)acetyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438973.png)
![3-[1-(3-Methyl-1,2-thiazole-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438980.png)
![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![(6-Hydroxy-2-methylquinolin-3-yl)-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone](/img/structure/B7439046.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)

![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)

